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Introduction

The isolation of high-quality, intact RNA is a critical prerequisite for a multitude of applications in

molecular biology, including gene expression analysis (e.g., Northern blotting, RT-qPCR, and

RNA sequencing), cDNA library construction, and in vitro translation. The guanidinium

thiocyanate-cesium chloride (GTC-CsCl) ultracentrifugation method is a robust and reliable

technique for obtaining highly purified total RNA, largely free from contaminants such as

genomic DNA and proteins.[1][2][3] This method leverages the strong chaotropic properties of

guanidinium thiocyanate to denature proteins, including potent ribonucleases (RNases), and a

high-density cesium chloride (CsCl) cushion to separate RNA from other cellular components

based on its buoyant density.[2][4]

Principle of the Method

The GTC-CsCl method for RNA isolation relies on several key principles. First, the sample is

homogenized in a solution containing a high concentration of guanidinium thiocyanate. This

powerful chaotropic agent disrupts cellular structures and denatures proteins by disrupting

hydrogen bonds, effectively inactivating endogenous RNases that would otherwise rapidly

degrade RNA.[2][3]

Following homogenization, the cell lysate is layered onto a dense solution of cesium chloride
(typically 5.7 M).[2][5] During ultracentrifugation at high speeds, a density gradient is formed.[4]

Macromolecules migrate through this gradient until they reach a point where their buoyant

density equals that of the surrounding CsCl solution, a process known as isopycnic

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b013522?utm_src=pdf-interest
https://www.benchchem.com/product/b013522?utm_src=pdf-body
http://apps.thermoscientific.com/media/LPG/PDF/ANCFGRNAGUAN.pdf
https://pubmed.ncbi.nlm.nih.gov/21374179/
https://www.bu.edu/klapperich/files/2020/03/Chomczynski_acidGuanidinium_review_NatureProtocol2006.pdf
https://www.benchchem.com/product/b013522?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21374179/
https://embryo.asu.edu/pages/equilibrium-density-gradient-centrifugation-cesium-chloride-solutions-developed-matthew
https://pubmed.ncbi.nlm.nih.gov/21374179/
https://www.bu.edu/klapperich/files/2020/03/Chomczynski_acidGuanidinium_review_NatureProtocol2006.pdf
https://www.benchchem.com/product/b013522?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21374179/
https://assets.fishersci.com/TFS-Assets/LED/Application-Notes/D20942~.pdf
https://embryo.asu.edu/pages/equilibrium-density-gradient-centrifugation-cesium-chloride-solutions-developed-matthew
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


centrifugation.[4][6] RNA, being denser than DNA and proteins, pellets at the bottom of the

tube, while DNA and proteins remain at the interface between the lysate and the CsCl cushion.

[2][5] This differential sedimentation allows for the effective separation and subsequent

isolation of high-purity RNA.

Applications

The high purity of RNA isolated using CsCl ultracentrifugation makes it suitable for a wide

range of downstream applications, particularly those sensitive to DNA contamination:

Gene Expression Analysis: Northern blotting, quantitative real-time PCR (RT-qPCR), and

microarray analysis.[5]

Transcriptome Analysis: RNA sequencing (RNA-Seq) for comprehensive gene expression

profiling.

cDNA Library Construction: Creation of high-quality cDNA libraries for gene cloning and

expression studies.

In Vitro Translation: Synthesis of proteins in a cell-free system using the isolated RNA as a

template.[7]

Virus Research: Isolation of viral RNA from infected cells for studying viral replication and

pathogenesis.[5]

Advantages and Disadvantages

While the GTC-CsCl method is considered a gold standard for RNA purity, it is important to

consider its advantages and limitations:
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Advantages Disadvantages

High Purity: Yields RNA with minimal DNA and

protein contamination.[1][6]

Time-Consuming: Requires long

ultracentrifugation times, often overnight.[1][3]

Intact RNA: The strong denaturing conditions

effectively inhibit RNase activity, preserving

RNA integrity.[2][5]

Requires Specialized Equipment: An

ultracentrifuge and appropriate rotors are

necessary.[1][8]

Scalability: The protocol can be adapted for both

small and large-scale preparations.

Hazardous Materials: Involves the use of toxic

chemicals like guanidinium thiocyanate and

cesium chloride.

Versatility: Applicable to a wide variety of cell

and tissue types.[6]

Lower Throughput: Not ideal for processing a

large number of samples simultaneously

compared to column-based kits.

Experimental Protocols
This section provides a detailed protocol for the isolation of total RNA from cultured cells using

the guanidinium thiocyanate-cesium chloride ultracentrifugation method.

Materials and Reagents

Lysis Buffer (GTC Buffer): 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (pH 7.0),

0.5% (w/v) N-lauroylsarcosine (Sarkosyl), 0.1 M 2-mercaptoethanol (add fresh before use).

Cesium Chloride Solution: 5.7 M CsCl in 25 mM Sodium acetate (pH 5.0).

Phosphate-Buffered Saline (PBS): pH 7.4.

DEPC-treated Water: Diethylpyrocarbonate-treated water for RNase-free work.

Ethanol: 100% and 75% (prepared with DEPC-treated water).

3 M Sodium Acetate: pH 5.2 (prepared with DEPC-treated water).

Phenol:Chloroform:Isoamyl Alcohol (25:24:1): For optional further purification.
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Chloroform:Isoamyl Alcohol (24:1): For optional further purification.

Equipment

Ultracentrifuge with a swinging bucket or fixed-angle rotor.

Ultracentrifuge tubes (e.g., polyallomer).

Homogenizer or syringe with needles of decreasing gauge.

Refrigerated centrifuge.

Spectrophotometer.

Protocol Steps

Cell Harvesting and Lysis:

Wash cultured cells twice with ice-cold PBS.[5]

Lyse the cells by adding GTC buffer directly to the culture dish or cell pellet (e.g., 1.5 mL

per 10^7 cells).[5]

Ensure complete lysis by scraping the cells and collecting the lysate.

Homogenization:

To reduce the viscosity of the lysate due to DNA, shear the DNA by passing the lysate

several times through a syringe with a 20-gauge needle, followed by a 22-gauge needle.

[5]

Ultracentrifugation:

Prepare the ultracentrifuge tubes by adding the 5.7 M CsCl solution to fill approximately

one-third of the tube's volume.[1][5]

Carefully layer the cell lysate on top of the CsCl cushion.[5]
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Fill the tubes to the top with GTC buffer if necessary to prevent them from collapsing

during centrifugation.

Balance the tubes precisely.

Centrifuge at high speed (e.g., 125,000 - 266,000 x g) for 12-22 hours at 20°C.[1][5] The

exact speed and time will depend on the rotor used.

RNA Pellet Recovery:

After centrifugation, a gelatinous RNA pellet will be visible at the bottom of the tube.[5]

DNA will form a band at the interface of the GTC and CsCl layers.[5]

Carefully remove the supernatant by aspiration, being cautious not to disturb the RNA

pellet.

Invert the tube to drain any remaining liquid.

Cut off the bottom of the tube containing the RNA pellet using a sterile razor blade.[8]

RNA Resuspension and Precipitation:

Resuspend the RNA pellet in DEPC-treated water. Heating at 65°C for 10 minutes can aid

in dissolution.[5]

Transfer the resuspended RNA to a new microcentrifuge tube.

Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-2.5

volumes of 100% ethanol.[5]

Incubate at -20°C overnight or at -80°C for at least 30 minutes.[5]

Washing and Final Resuspension:

Pellet the RNA by centrifugation at high speed in a microcentrifuge for 20-30 minutes at

4°C.

Carefully discard the supernatant.
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Wash the RNA pellet with 75% ethanol to remove residual salts.

Air-dry the pellet briefly and resuspend it in an appropriate volume of DEPC-treated water.

Quantification and Quality Assessment:

Determine the RNA concentration and purity by measuring the absorbance at 260 nm and

280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of highly pure

RNA.

Assess the integrity of the RNA by running an aliquot on a denaturing agarose gel. Two

distinct bands corresponding to the 28S and 18S ribosomal RNA subunits should be

visible for eukaryotic samples.[5]

Quantitative Data Summary
The following table summarizes typical quantitative parameters for CsCl ultracentrifugation for

RNA isolation based on various protocols.

Parameter Value Source

Guanidinium Thiocyanate

Concentration
4 M - 4.5 M [1][9][10]

Cesium Chloride Cushion

Concentration
5.7 M [1][2][5]

Centrifugation Speed 125,000 - 266,000 x g [1][5]

Centrifugation Time 4.5 - 22 hours [1][5]

Centrifugation Temperature 20°C [1][5]

Sample to CsCl Cushion

Volume Ratio
~2:1 to 3:1 [1][8]
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Caption: Workflow for RNA isolation using CsCl ultracentrifugation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b013522?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ultracentrifuge Tube after Centrifugation

Supernatant (Proteins, Lipids)

DNA Band at Interface

CsCl Cushion

RNA Pellet

Increasing Density

Click to download full resolution via product page

Caption: Separation of macromolecules in a CsCl gradient.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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